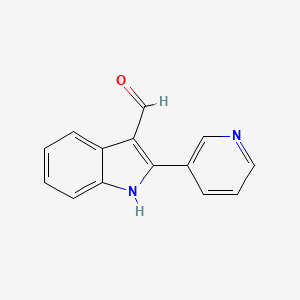

2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

説明

Pyridinyl-indole compounds are a class of organic compounds that contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and an indole ring (a fused bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring). These compounds are often used in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of pyridinyl-indole compounds can be complex and may involve several steps. The exact method would depend on the specific substituents on the pyridine and indole rings. For example, a study describes the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of pyridinyl-indole compounds can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The exact structure would depend on the specific substituents on the pyridine and indole rings .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridinyl-indole compounds would depend on their specific structure. For example, a study describes the melting point and yield of a specific pyridinyl-indole compound .科学的研究の応用

Application in Antibacterial Research

Scientific Field

Microbiology and Pharmacology

Summary of Application

The compound is used in the synthesis of novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives . These derivatives have shown potential as antimicrobial agents against drug-resistant fungal and bacterial pathogens .

Methods of Application

The structures of the synthesized compounds were confirmed by spectral and CHN analysis . The compounds were then examined for in-vitro antimicrobial activity against various bacteria and fungi .

Results or Outcomes

The synthesized compounds showed promising antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and the fungus Candida albicans .

Application in Anti-Fibrosis Research

Scientific Field

Medicinal Chemistry and Pharmacology

Summary of Application

The compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have been evaluated for their anti-fibrotic activities .

Methods of Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results or Outcomes

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Application in Synthesis of Aromatic Ketones

Scientific Field

Organic Chemistry

Summary of Application

The compound is used in the synthesis of aromatic ketones, specifically pyridin-2-yl-methanone motifs . These motifs are important pharmaceutical intermediates .

Methods of Application

The oxidation of Csp3-H is catalyzed by transition metals for the synthesis of aromatic ketones .

Results or Outcomes

The synthesis process results in the production of aromatic ketones, which are important pharmaceutical intermediates .

Application in Synthesis of Imidazo[1,2-a]pyridines

Summary of Application

The compound is used in the synthesis of imidazo[1,2-a]pyridines . These compounds have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Methods of Application

A series of imidazo[1,2-a]pyridines were synthesized from different 2-aminopyridines with various α-bromoketones . The synthesis was carried out under microwave irradiation in a solvent- and catalyst-free method .

Results or Outcomes

The synthesis process resulted in the production of imidazo[1,2-a]pyridines in good to excellent yields .

Application in Photophysical Research

Scientific Field

Physical Chemistry

Summary of Application

The compound is used in the investigation of the photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule . This molecule exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .

Methods of Application

The photophysical behavior of TT-Py was investigated using steady state, time resolved and ultrafast spectroscopies .

Results or Outcomes

The study unraveled the rich photophysical behavior of TT-Py .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-pyridin-3-yl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-9-12-11-5-1-2-6-13(11)16-14(12)10-4-3-7-15-8-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVYVEPAYPBNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378029 | |

| Record name | 2-(Pyridin-3-yl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyridin-3-yl)-1H-indole-3-carbaldehyde | |

CAS RN |

95854-06-1 | |

| Record name | 2-(Pyridin-3-yl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)